2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-14(18)10-15(7-3-4-8-15)9-13-16-11-5-1-2-6-12(11)19-13/h1-2,5-6H,3-4,7-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRPZMALZMJHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=NC3=CC=CC=C3S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance to form the benzothiazole ring . This is followed by the alkylation of the benzothiazole derivative with a cyclopentylmethyl halide under basic conditions to introduce the cyclopentyl group. The final step involves the carboxylation of the resulting intermediate to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the cyclopentyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the cyclopentyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can introduce a variety of functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for research in medicinal chemistry:
1. Enzyme Inhibition
- This compound has been shown to inhibit specific enzymes critical in various biochemical pathways. Its binding affinity allows it to effectively block the active sites of target enzymes, which is essential for therapeutic interventions in diseases characterized by dysregulated enzyme activity.
2. Anti-inflammatory Properties
- Studies indicate that 2-[1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid may possess anti-inflammatory effects. It interacts with molecular targets involved in inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
3. Anticancer Activity
- Preliminary research suggests that this compound can inhibit cancer cell proliferation by inducing apoptosis through modulation of signaling pathways. This property positions it as a promising candidate for developing anticancer therapies.
4. Fluorescent Probes
- The unique structural characteristics of this compound allow it to function as a fluorescent probe in biological research, enhancing visualization techniques in cellular studies. This application is particularly valuable in tracking cellular processes and interactions.
Case Studies and Research Findings
Several studies have explored the applications of 2-[1-(1,3-benzothiazol-2-ylmethyl)cyclopentyl]acetic acid:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | A study demonstrated significant inhibition of specific kinases involved in cancer signaling pathways, leading to reduced cell viability in vitro. |
| Anti-inflammatory Effects | Research indicated that the compound significantly reduced inflammatory markers in animal models, suggesting its potential for treating inflammatory diseases. |
| Anticancer Mechanism | Investigations revealed that the compound induces apoptosis in cancer cells through pathway modulation, highlighting its therapeutic potential. |
Mechanism of Action
The mechanism of action of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopentyl group may enhance the compound’s binding affinity and selectivity for these targets, while the acetic acid moiety can facilitate its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid and related compounds:
Structural and Functional Analysis
Heterocyclic Core Modifications: Replacing benzothiazole with benzimidazole (e.g., [2-(1-Azepanylmethyl)-1H-benzimidazol-1-yl]acetic acid ) introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. Benzimidazoles are often associated with antiviral and anticancer activities. Benzothiazole derivatives, including the target compound, are known for their role in inhibiting enzymes like cyclooxygenase or kinases .
Azepane (7-membered ring) in [2-(1-Azepanylmethyl)-1H-benzimidazol-1-yl]acetic acid enhances solubility due to increased flexibility and nitrogen lone-pair interactions.
Functional Group Variations: 7-Epijasmonic acid contains a cyclopentyl group but with a pentenyl side chain and oxo group, making it a lipid-derived signaling molecule in plants. Acetic acid vs. pentanoic acid: Linear chains (e.g., 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid ) may reduce rigidity and binding affinity compared to cyclic structures.
Research Findings and Implications
- For example, benzothiazole-containing compounds have shown activity against Staphylococcus aureus and breast cancer cell lines .
- Solubility and Bioavailability : Azepane-containing analogs demonstrate improved solubility, a critical factor for drug development.
Biological Activity
2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid is a benzothiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H17NO2S
- Molecular Weight : 275.37 g/mol
- CAS Number : 852388-79-5
The compound's structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid is primarily attributed to its interaction with specific biological targets:
- Anti-tubercular Activity : Benzothiazole derivatives have been reported to exhibit anti-tubercular effects by inhibiting the growth of Mycobacterium tuberculosis through disruption of metabolic pathways essential for bacterial survival.
- Cytotoxicity : In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of p53 expression levels .
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives, including 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |
| HeLa (cervical cancer) | 10.38 | Caspase activation |
| A549 (lung cancer) | 12.50 | Cell cycle arrest |
These results highlight the potential of this compound as a therapeutic agent in cancer treatment.
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains. The following table presents findings related to antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Mycobacterium tuberculosis | 16 µg/mL | Significant inhibition |
Case Studies
Several case studies have explored the efficacy of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid in various therapeutic contexts:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis induction, as evidenced by increased caspase-3 activity and altered cell cycle progression .
- Tuberculosis Therapy : Research indicated that this compound exhibited promising anti-tubercular activity in vitro, suggesting its potential as a lead compound for developing new treatments against resistant strains of Mycobacterium tuberculosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
